2-Chloro-N-isopropyl-N-pyridin-2-ylmethyl-acetamide
CAS No.:
Cat. No.: VC13412711
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15ClN2O |
|---|---|
| Molecular Weight | 226.70 g/mol |
| IUPAC Name | 2-chloro-N-propan-2-yl-N-(pyridin-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C11H15ClN2O/c1-9(2)14(11(15)7-12)8-10-5-3-4-6-13-10/h3-6,9H,7-8H2,1-2H3 |
| Standard InChI Key | IEYPXVOLFXIFAL-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1=CC=CC=N1)C(=O)CCl |
| Canonical SMILES | CC(C)N(CC1=CC=CC=N1)C(=O)CCl |
Introduction
Physicochemical Properties
Structural and Molecular Characteristics
The compound’s IUPAC name, 2-chloro-N-(1-methylethyl)-N-(2-pyridinylmethyl)acetamide, reflects its branched structure . Key functional groups include:
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A pyridine ring at position 2, contributing aromaticity and potential hydrogen-bonding capabilities.
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An isopropyl group (), introducing steric bulk.
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A chloroacetamide moiety (), a reactive site for nucleophilic substitution.
The molecular structure is further detailed in Table 1.
Table 1: Physicochemical Properties of 2-Chloro-N-isopropyl-N-pyridin-2-ylmethyl-acetamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.703 g/mol |
| Density | |
| Boiling Point | 345.1 \pm 32.0 \, ^\circ\text{C} |
| Flash Point | 162.5 \pm 25.1 \, ^\circ\text{C} |
| LogP | 0.69 |
| Vapor Pressure (25°C) | |
| Refractive Index | 1.529 |
| Exact Mass | 226.087296 g/mol |
Stability and Reactivity
The compound’s stability is influenced by its functional groups:
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The chlorine atom on the acetamide group is susceptible to nucleophilic displacement, making it reactive toward amines, thiols, or alcohols .
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The pyridine ring may participate in acid-base reactions due to its lone pair of electrons, potentially forming salts or coordinating with metal ions.
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The isopropyl group enhances solubility in nonpolar solvents, as indicated by the LogP value of 0.69 .
Synthetic Considerations
Purification and Characterization
Post-synthesis purification likely involves:
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Recrystallization from ethanol or ethyl acetate.
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Column Chromatography using silica gel and a polar solvent system.
Characterization methods would include:
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H NMR: Peaks for pyridine protons (), methyl groups (), and chloroacetamide protons ().
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Mass Spectrometry: Molecular ion peak at .
Future Research Directions
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Synthetic Optimization: Develop scalable methods with greener solvents (e.g., water or ionic liquids).
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Biological Screening: Evaluate antimicrobial, anticancer, and enzyme-inhibitory activities.
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Computational Studies: Model binding affinities to biological targets using molecular docking.
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